molecular formula C20H21NO4 B2519271 N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 939156-75-9

N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2519271
CAS No.: 939156-75-9
M. Wt: 339.391
InChI Key: SLYAYJQTUCDISH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a benzofuran-oxy-acetamide backbone and a 4-acetylphenyl substituent.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(22)14-7-9-16(10-8-14)21-18(23)12-24-17-6-4-5-15-11-20(2,3)25-19(15)17/h4-10H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYAYJQTUCDISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure that includes an acetylphenyl moiety and a benzofuran derivative. The synthesis typically involves multi-step organic reactions, including acylation and ether formation. For example, one method described the synthesis of related compounds through chloroacetylation followed by reaction with benzofuran derivatives .

Anticancer Properties

Several studies have evaluated the anticancer properties of compounds similar to this compound. A notable study assessed a series of dihydrobenzofuran lignans for their cytotoxic effects against human tumor cell lines. Results indicated that compounds containing similar structural motifs exhibited significant cytotoxicity, particularly against leukemia and breast cancer cell lines .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)10
Compound BHL-60 (Leukemia)5
Compound CA549 (Lung)15

The mechanisms underlying the biological activity of this compound may involve the inhibition of tubulin polymerization. Similar compounds have been shown to disrupt mitotic processes by binding to tubulin, leading to cell cycle arrest and apoptosis . In vitro studies indicated that these compounds inhibited mitosis at micromolar concentrations by interfering with the colchicine binding site on tubulin .

Case Studies

In a specific case study involving a related compound, researchers found that it significantly reduced cell viability in MCF-7 cells when treated with hydrogen peroxide, suggesting a protective effect against oxidative stress. This was attributed to the modulation of reactive oxygen species (ROS) levels and subsequent apoptotic signaling pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide. Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar benzofuran moieties have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. A study showed that certain derivatives achieved percent growth inhibitions exceeding 70% against multiple cancer types, including breast and lung cancers .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic diseases. Notably, it has shown potential as an inhibitor of α-glucosidase and acetylcholinesterase. In vitro studies have demonstrated that related compounds exhibit substantial inhibitory activity against yeast α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM). The enzyme inhibition profiles suggest that these compounds could be developed into therapeutic agents for T2DM and neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

Mechanism of Action

Research into the neuroprotective effects of this compound suggests that it may exert its effects through multiple pathways. The compound's structure allows it to interact with neurotransmitter systems and modulate oxidative stress responses in neuronal cells. Studies have indicated that similar compounds can reduce neuronal apoptosis and improve cognitive function in animal models of neurodegeneration .

Case Studies

A notable case study involved the administration of a related compound in a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaque formation and improved memory performance in treated animals compared to controls. These findings support the potential use of such compounds in developing neuroprotective therapies .

Pharmacokinetics and Toxicology

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability. However, further investigations are needed to fully elucidate its pharmacokinetic parameters in vivo .

Toxicological Assessments

Toxicological evaluations have indicated that related compounds exhibit low toxicity profiles in preliminary screenings. These assessments are vital for ensuring safety in potential clinical applications. Long-term toxicity studies are ongoing to determine any adverse effects associated with chronic exposure .

Comparison with Similar Compounds

Structural Analysis of Key Analogs

The target compound shares a common benzofuran-oxy-acetamide scaffold with several analogs, differing primarily in the substituents on the acetamide nitrogen or benzofuran ring. Key analogs include:

Compound Name / ID Molecular Formula Molecular Weight Substituent on Acetamide Nitrogen Key Structural Features Source
N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide C₂₁H₂₁NO₄ 351.40 4-Acetylphenyl Acetyl group enhances electron-withdrawing effects N/A
Carbofuran C₁₂H₁₅NO₃ 221.25 Methylcarbamate Agrochemical pesticide; methylcarbamate moiety
G745-0738 C₂₀H₂₁N₅O₃ 379.42 (1-Phenyl-1H-tetrazol-5-yl)methyl Tetrazole ring introduces polarity
F217-0167 C₁₉H₂₀FNO₃ 329.37 3-Fluoro-4-methylphenyl Fluorine atom improves bioavailability
BG15433 C₂₃H₂₅N₃O₄ 407.46 2-Hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl Hydroxy and pyrazole groups enhance solubility

Physicochemical and Functional Differences

  • Lipophilicity and Solubility :
    The acetyl group in the target compound increases its lipophilicity compared to carbofuran (a methylcarbamate pesticide) but reduces solubility relative to analogs with polar groups like tetrazole (G745-0738) or hydroxy-pyrazole (BG15433) .

    • Carbofuran’s methylcarbamate group contributes to its water solubility (1.5 g/L at 25°C), whereas the target compound’s acetylphenyl group likely reduces aqueous solubility.
  • Electron Effects and Stability :
    The electron-withdrawing acetyl group may stabilize the amide bond against hydrolysis compared to electron-donating substituents (e.g., ethoxy in BG15433). This could enhance metabolic stability in biological systems .

  • Hydrogen Bonding and Crystallinity: Analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibit intermolecular N–H···O hydrogen bonding, forming dimers.

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